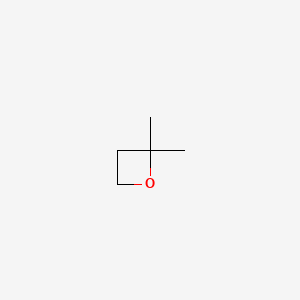

2,2-Dimethyloxetane

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyloxetane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6-5/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYFCIYCSYEDCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCO1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211493 | |

| Record name | 2,2-Dimethyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6245-99-4 | |

| Record name | 2,2-Dimethyloxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyloxetane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIMETHYLOXETANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLV43REH3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyloxetane from Diols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethyloxetane, a valuable building block in medicinal chemistry and materials science, with a focus on its preparation from 1,3-diols. This document outlines the core synthetic strategy, detailed experimental protocols, and quantitative data to facilitate its application in a research and development setting.

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest as versatile intermediates and structural motifs in drug discovery. Their unique conformational properties and ability to act as polar, metabolically stable replacements for other functional groups make them attractive for modulating the physicochemical properties of bioactive molecules. This compound, in particular, serves as a fundamental scaffold for the synthesis of more complex substituted oxetanes. The most established and reliable method for its synthesis from a diol precursor is the intramolecular cyclization of 2,2-dimethyl-1,3-propanediol.

This synthesis is a two-step process:

-

Monotosylation: Selective protection of one of the hydroxyl groups of 2,2-dimethyl-1,3-propanediol (also known as neopentyl glycol) as a p-toluenesulfonate (tosylate) ester. The tosyl group is an excellent leaving group, which is crucial for the subsequent cyclization step.

-

Intramolecular Williamson Ether Synthesis: Base-induced intramolecular nucleophilic substitution, where the remaining hydroxyl group acts as a nucleophile, displacing the tosylate to form the oxetane ring. The gem-dimethyl group on the precursor is known to facilitate this cyclization through the Thorpe-Ingold effect.[1]

Synthetic Pathway and Mechanism

The overall synthetic pathway involves the conversion of a readily available diol to the target oxetane. The key intermediate is the monotosylated diol, which undergoes an intramolecular SN2 reaction upon treatment with a strong base to yield this compound.

Figure 1: Overall synthetic scheme for the preparation of this compound from 2,2-dimethyl-1,3-propanediol.

The mechanism of the cyclization step is a classic example of the Williamson ether synthesis, an SN2 reaction involving a backside attack of an alkoxide on an electrophilic carbon bearing a leaving group.[2][3][4][5]

Experimental Protocols

The following are detailed experimental procedures for the two key steps in the synthesis of this compound.

Step 1: Synthesis of 3-Hydroxy-2,2-dimethylpropyl p-toluenesulfonate (Monotosylation)

This procedure outlines the selective monotosylation of 2,2-dimethyl-1,3-propanediol.

Materials and Reagents:

-

2,2-Dimethyl-1,3-propanediol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (CH2Cl2)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Diethyl ether

-

Hexane

Procedure:

-

A solution of 2,2-dimethyl-1,3-propanediol (1.0 eq) in a mixture of pyridine and dichloromethane is cooled to 0 °C in an ice bath.

-

A solution of p-toluenesulfonyl chloride (1.0 eq) in dichloromethane is added dropwise to the cooled diol solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for an additional 4-6 hours and then allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed successively with 1 M HCl, saturated NaHCO3 solution, and brine.

-

The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford pure 3-hydroxy-2,2-dimethylpropyl p-toluenesulfonate.

Step 2: Synthesis of this compound (Intramolecular Cyclization)

This procedure describes the base-mediated cyclization of the monotosylated intermediate to form the oxetane ring.

Materials and Reagents:

-

3-Hydroxy-2,2-dimethylpropyl p-toluenesulfonate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A suspension of sodium hydride (1.2 eq) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.

-

A solution of 3-hydroxy-2,2-dimethylpropyl p-toluenesulfonate (1.0 eq) in anhydrous THF is added dropwise to the NaH suspension.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is carefully removed by distillation at atmospheric pressure due to the volatility of the product.

-

The resulting crude this compound can be purified by fractional distillation.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the synthesis of this compound.

Table 1: Reagents and Conditions for the Synthesis of 3-Hydroxy-2,2-dimethylpropyl p-toluenesulfonate

| Reagent/Parameter | Molar Ratio/Value |

| 2,2-Dimethyl-1,3-propanediol | 1.0 eq |

| p-Toluenesulfonyl chloride | 1.0 eq |

| Pyridine | 2.0-3.0 eq |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-18 hours |

| Typical Yield | 70-85% |

Table 2: Reagents and Conditions for the Synthesis of this compound

| Reagent/Parameter | Molar Ratio/Value |

| 3-Hydroxy-2,2-dimethylpropyl p-toluenesulfonate | 1.0 eq |

| Sodium Hydride | 1.2 eq |

| Solvent | Anhydrous THF |

| Temperature | Reflux (approx. 66 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 60-75% |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the synthetic steps.

Figure 2: Experimental workflow for the two-step synthesis of this compound.

References

An In-Depth Technical Guide to the Intramolecular Cyclization Mechanism for the Formation of 2,2-Dimethyloxetane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core mechanisms and experimental protocols for the synthesis of 2,2-dimethyloxetane, a valuable heterocyclic scaffold in medicinal chemistry. The primary focus is on the intramolecular cyclization of 2,2-dimethyl-1,3-propanediol derivatives. This document details the prevalent synthetic strategies, including the widely utilized base-catalyzed intramolecular Williamson ether synthesis following tosylation, and the acid-catalyzed dehydration pathway. Detailed experimental methodologies, quantitative data, and mechanistic visualizations are presented to facilitate a thorough understanding and practical application of these synthetic routes.

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest in drug discovery and development. Their unique physicochemical properties, such as improved aqueous solubility, metabolic stability, and the ability to act as rigid spacers, make them attractive isosteres for gem-dimethyl and carbonyl groups. This compound serves as a fundamental model for understanding the synthesis and reactivity of this important class of heterocycles. Intramolecular cyclization of acyclic precursors is the most common and efficient strategy for the construction of the strained oxetane ring. This guide will delve into the two primary mechanistic pathways for the formation of this compound from 2,2-dimethyl-1,3-propanediol.

Base-Catalyzed Intramolecular Cyclization: The Williamson Ether Synthesis Approach

The most established and reliable method for the synthesis of this compound is through an intramolecular Williamson ether synthesis. This two-step process involves the initial conversion of one of the hydroxyl groups of 2,2-dimethyl-1,3-propanediol into a good leaving group, typically a tosylate, followed by a base-mediated intramolecular SN2 reaction to form the oxetane ring.[1]

Mechanism of Tosylation and Cyclization

The reaction proceeds in two distinct stages:

-

Monotosylation of 2,2-dimethyl-1,3-propanediol: In the presence of a base such as pyridine, which also acts as a solvent and acid scavenger, one of the primary hydroxyl groups of 2,2-dimethyl-1,3-propanediol reacts with p-toluenesulfonyl chloride (TsCl) to form a monotosylated intermediate. The steric hindrance around the quaternary carbon favors the formation of the monotosylate over the ditosylate.

-

Base-catalyzed Intramolecular Cyclization: The addition of a strong base, such as sodium hydride (NaH), deprotonates the remaining hydroxyl group to form an alkoxide. This nucleophilic alkoxide then undergoes an intramolecular backside attack on the carbon atom bearing the tosylate leaving group, resulting in the formation of the this compound ring and sodium tosylate as a byproduct.[1]

Visualization of the Reaction Pathway

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Experimental Protocol

Step 1: Synthesis of 2,2-Dimethyl-3-(tosyloxy)propan-1-ol (Monotosylate)

-

To a stirred solution of 2,2-dimethyl-1,3-propanediol (1.0 eq) in pyridine (approx. 5-10 volumes) at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the monotosylated product.

Step 2: Synthesis of this compound

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of 2,2-dimethyl-3-(tosyloxy)propan-1-ol (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or GC-MS.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess NaH with water.

-

Partition the mixture between diethyl ether and water.

-

Separate the organic layer and wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product. Further purification can be achieved by fractional distillation.

Quantitative Data

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | 2,2-Dimethyl-1,3-propanediol | p-Toluenesulfonyl chloride, Pyridine, 0 °C to rt | 2,2-Dimethyl-3-(tosyloxy)propan-1-ol | 70-85% |

| 2 | 2,2-Dimethyl-3-(tosyloxy)propan-1-ol | Sodium Hydride, THF, reflux | This compound | 60-75% |

Acid-Catalyzed Intramolecular Cyclization

An alternative, though less commonly reported, method for the synthesis of this compound is the acid-catalyzed dehydration of 2,2-dimethyl-1,3-propanediol. This reaction proceeds via protonation of one of the hydroxyl groups, followed by the intramolecular attack of the other hydroxyl group.

Proposed Mechanism

The acid-catalyzed cyclization is believed to follow these steps:

-

Protonation of a Hydroxyl Group: A strong acid (e.g., H₂SO₄) protonates one of the primary hydroxyl groups of 2,2-dimethyl-1,3-propanediol, converting it into a good leaving group (water).

-

Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen of the second hydroxyl group attacks the carbon atom bearing the protonated hydroxyl group in an SN2-like fashion.

-

Deprotonation: A water molecule or the conjugate base of the acid removes the proton from the resulting oxonium ion to yield this compound and regenerate the acid catalyst.

Visualization of the Acid-Catalyzed Mechanism

Caption: Proposed mechanism for the acid-catalyzed synthesis of this compound.

Experimental Considerations

The acid-catalyzed dehydration of diols can be prone to side reactions, such as the formation of unsaturated alcohols and dienes, particularly under harsh conditions. Careful control of the reaction temperature and the choice of acid catalyst are crucial for optimizing the yield of the desired oxetane. While a detailed, high-yielding protocol for the acid-catalyzed synthesis of this compound is not as well-established as the Williamson ether synthesis route, general conditions often involve heating the diol with a catalytic amount of a strong, non-nucleophilic acid like sulfuric acid or p-toluenesulfonic acid, and removing water as it is formed.

Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₅H₁₀O |

| Molecular Weight | 86.13 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~80-81 °C |

| ¹H NMR (CDCl₃) | δ (ppm): 4.35 (t, 2H), 1.95 (t, 2H), 1.30 (s, 6H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 77.2, 42.5, 25.8 |

Note: NMR data are approximate and may vary slightly depending on the solvent and instrument.

Conclusion

The intramolecular cyclization of 2,2-dimethyl-1,3-propanediol derivatives is a robust and efficient method for the synthesis of this compound. The base-catalyzed Williamson ether synthesis approach, involving the initial formation of a tosylate, is the most reliable and well-documented route, providing good yields. The acid-catalyzed dehydration offers a more atom-economical alternative, although it may require more careful optimization to minimize side reactions. This guide provides the necessary theoretical and practical information for researchers and professionals in drug development to successfully synthesize and utilize this important heterocyclic building block.

References

An In-Depth Technical Guide to the Paternò-Büchi Reaction for the Synthesis of 2,2-Dimethyloxetane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Paternò-Büchi reaction, with a specific focus on its application in the synthesis of 2,2-dimethyloxetane. Oxetanes are increasingly important structural motifs in medicinal chemistry, and this guide offers detailed insights into their photochemical synthesis.

Introduction to the Paternò-Büchi Reaction

The Paternò-Büchi reaction is a cornerstone of organic photochemistry, enabling the synthesis of four-membered oxetane rings through a [2+2] photocycloaddition of a carbonyl compound and an alkene.[1][2] First reported by Emanuele Paternò and later established by George Büchi, this reaction proceeds via the excitation of the carbonyl compound to its singlet or triplet state, followed by cycloaddition to the alkene.[1][2] The reaction mechanism, regioselectivity, and stereoselectivity are influenced by the nature of the substrates, the solvent, and the reaction conditions.

For the synthesis of this compound, the Paternò-Büchi reaction involves the photocycloaddition of acetone and isobutylene (2-methylpropene). This specific transformation offers a direct route to a valuable building block for various applications in drug discovery and materials science.

Reaction Mechanism and Stereochemistry

The Paternò-Büchi reaction is initiated by the photoexcitation of the carbonyl compound, in this case, acetone, to its first excited singlet state (S₁). This is followed by intersystem crossing (ISC) to the more stable triplet state (T₁). The excited triplet state of acetone then interacts with ground-state isobutylene to form a 1,4-biradical intermediate. The regioselectivity of the reaction is determined by the stability of this biradical. The attack of the electrophilic oxygen of the excited acetone on the less substituted carbon of the isobutylene double bond leads to the more stable tertiary radical intermediate. Subsequent spin inversion and ring closure of the biradical yield the this compound product.

Due to the symmetry of isobutylene, stereochemical considerations at the C3 and C4 positions of the oxetane ring are not a factor in this specific synthesis.

References

Spectroscopic Characterization of 2,2-Dimethyloxetane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyloxetane, a saturated heterocyclic compound with the chemical formula C₅H₁₀O, is a valuable building block in organic synthesis and medicinal chemistry. Its strained four-membered ring system makes it a reactive intermediate for the introduction of the gem-dimethyl ether moiety into larger molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, purification, and characterization in various research and development settings. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including predicted data, detailed experimental protocols, and standardized workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the molecular structure and standard spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (x2) | 1.3 - 1.5 | Singlet | 6H |

| -CH₂- (ring) | 4.3 - 4.5 | Triplet | 2H |

| -CH₂- (ring) | 2.5 - 2.7 | Triplet | 2H |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₂ | 75 - 80 |

| -CH₂- (adjacent to O) | 65 - 70 |

| -CH₂- | 25 - 30 |

| -CH₃ | 20 - 25 |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) and Raman Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | 2850 - 3000 | Strong (IR), Strong (Raman) |

| C-O-C stretch (ether) | 1050 - 1150 | 1050 - 1150 | Strong (IR), Weak (Raman) |

| CH₂ bend (scissoring) | 1450 - 1470 | 1450 - 1470 | Medium (IR), Medium (Raman) |

| C-C stretch | 800 - 1000 | 800 - 1000 | Medium (IR), Strong (Raman) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment | Relative Abundance |

| 86 | [M]⁺ (Molecular Ion) | Low |

| 71 | [M - CH₃]⁺ | High |

| 58 | [M - C₂H₄]⁺ | Medium |

| 43 | [C₃H₇]⁺ | High |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes

Instrumentation:

-

300-500 MHz NMR Spectrometer

Procedure:

-

Prepare a sample of approximately 5-10 mg of this compound dissolved in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the spectrometer to the sample.

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

-

Integrate the peaks in the ¹H spectrum and determine the multiplicities.

Infrared (IR) and Raman Spectroscopy

Objective: To identify the functional groups and vibrational modes of the molecule.

Materials:

-

This compound sample

-

Salt plates (e.g., NaCl or KBr) for IR or a capillary tube for Raman

-

Solvent (if necessary, e.g., CCl₄)

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with a liquid sample cell or ATR accessory.

-

Raman Spectrometer with a laser excitation source (e.g., 785 nm).

Procedure for IR Spectroscopy (Neat Liquid):

-

Place a drop of the neat liquid sample of this compound between two salt plates to form a thin film.

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum to obtain a transmittance or absorbance plot.

-

Identify and label the major absorption bands.

Procedure for Raman Spectroscopy:

-

Fill a glass capillary tube with the this compound sample.

-

Place the capillary tube in the sample holder of the Raman spectrometer.

-

Focus the laser on the sample.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 200-3500 cm⁻¹).

-

Process the spectrum to remove any background fluorescence and to identify the Raman shifts.

-

Label the significant Raman scattering peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound sample

-

High-purity solvent for dilution (e.g., dichloromethane or hexane)

-

GC vial with a septum cap

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable volatile solvent.

-

Transfer the solution to a GC vial.

-

Set the GC-MS operating conditions. Typical parameters for a volatile compound might be:

-

Injector Temperature: 250 °C

-

GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40 °C for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

-

Inject a small volume of the sample (e.g., 1 µL) into the GC.

-

Acquire the data.

-

Analyze the resulting chromatogram to determine the retention time of the compound.

-

Analyze the mass spectrum corresponding to the chromatographic peak of this compound.

-

Identify the molecular ion peak and the major fragment ions.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,2-Dimethyloxetane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2-dimethyloxetane. Due to the challenges in locating a centralized, complete experimental dataset for this specific compound within publicly available spectral databases, this guide synthesizes information from analogous structures and established principles of NMR spectroscopy to present a reliable interpretation of its spectral characteristics.

Structure and Symmetry of this compound

This compound is a saturated four-membered heterocyclic ether. The presence of a gem-dimethyl group at the C2 position significantly influences its molecular symmetry and, consequently, its NMR spectra. The molecule possesses a plane of symmetry, which renders the two methyl groups chemically equivalent. Similarly, the protons on the C3 and C4 carbons exhibit distinct chemical environments.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| 2 x CH₃ (C2) | 1.3 - 1.5 | Singlet | - |

| CH₂ (C3) | 2.4 - 2.6 | Triplet | 6.0 - 8.0 |

| CH₂ (C4) | 4.4 - 4.6 | Triplet | 6.0 - 8.0 |

The singlet for the methyl protons arises from the absence of adjacent protons. The methylene protons at C3 and C4 are expected to appear as triplets due to coupling with each other.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum of this compound is predicted to show three signals, corresponding to the three distinct carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| 2 x C H₃ (C2) | 25 - 35 |

| C H₂ (C3) | 35 - 45 |

| C H₂ (C4) | 70 - 80 |

| C (CH₃)₂ (C2) | 80 - 90 |

The quaternary carbon at C2 is expected to be the most downfield of the sp³ carbons due to the deshielding effect of the adjacent oxygen atom and the two methyl groups. The C4 carbon, also directly attached to the oxygen, will also be significantly downfield.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 128-1024 or more, as ¹³C has a low natural abundance.

-

Structural Assignment Workflow

The following diagram illustrates the logical workflow for assigning the NMR signals to the corresponding atoms in the this compound molecule.

Caption: Workflow for NMR signal assignment.

Unraveling the Energetic Landscape of 2,2-Dimethyloxetane: A Technical Guide to its Ring Strain

For Immediate Release

This technical guide provides a comprehensive analysis of the computational and experimental methodologies used to determine the ring strain of 2,2-dimethyloxetane, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the energetic properties of this strained four-membered ring system.

Introduction: The Significance of Ring Strain in this compound

This compound, a derivative of oxetane, possesses considerable ring strain due to the deviation of its bond angles from the ideal tetrahedral geometry. This inherent strain energy is a critical determinant of its reactivity and makes it a valuable building block in organic synthesis. In drug discovery, the oxetane motif is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups, offering improved physicochemical properties such as aqueous solubility and metabolic stability. Understanding the quantitative aspects of its ring strain is paramount for predicting its behavior in chemical and biological systems.

Computational Approaches to Determining Ring Strain

The ring strain energy (RSE) of this compound can be quantified using a variety of computational chemistry methods. These approaches provide theoretical estimates of the energy difference between the cyclic molecule and a corresponding strain-free acyclic reference.

Ab Initio and Density Functional Theory (DFT) Calculations

High-level ab initio and Density Functional Theory (DFT) methods are powerful tools for accurately calculating molecular energies. The choice of the level of theory and basis set is crucial for obtaining reliable results.

Table 1: Calculated Ring Strain Energy of Oxetane Derivatives

| Compound | Computational Method | Basis Set | Calculated Ring Strain Energy (kcal/mol) |

| Oxetane | Not Specified | Not Specified | ~25-26[1] |

| Substituted Oxetanes | G3(MP2) | Not Specified | Varies with substitution |

Homodesmotic Reactions

A robust method for calculating ring strain involves the use of homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, thereby isolating the strain energy of the cyclic compound.

Methodology for Homodesmotic Reaction Calculation:

-

Define the Homodesmotic Reaction: Construct a balanced chemical equation where the cyclic molecule (this compound) and strain-free acyclic molecules are reactants, and the products are also strain-free acyclic molecules with the same number and type of bonds.

-

Geometry Optimization: Perform geometry optimization for all molecules in the reaction using a selected level of theory (e.g., B3LYP, MP2) and basis set (e.g., 6-31G*, cc-pVTZ).

-

Frequency Calculations: Conduct frequency calculations at the same level of theory to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Calculate Reaction Enthalpy: The ring strain energy is determined from the calculated enthalpy change of the homodesmotic reaction.

Caption: Workflow for calculating ring strain energy using homodesmotic reactions.

Experimental Determination of Ring Strain

Experimental methods provide a direct measure of the heat of formation, from which the ring strain energy can be derived.

Combustion Calorimetry

Bomb calorimetry is a classic technique for determining the enthalpy of combustion. The difference between the experimentally determined enthalpy of combustion and the calculated enthalpy of combustion for a hypothetical strain-free analogue provides the ring strain energy.

Experimental Protocol for Bomb Calorimetry:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a sample holder within the bomb calorimeter.

-

Pressurization: The bomb is sealed and pressurized with a known excess of pure oxygen.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded.

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

-

Strain Energy Calculation: The experimental heat of formation is determined from the heat of combustion. This value is then compared to the theoretical heat of formation of a strain-free reference compound to calculate the ring strain energy.

This compound in Drug Development: A Bioisosteric Approach to Modulate Metabolism

The incorporation of the this compound motif into drug candidates is a strategic approach to enhance their pharmacokinetic properties. Specifically, it can serve as a bioisostere for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities, thereby directing metabolism away from oxidation by cytochrome P450 (CYP450) enzymes.

Many drug-drug interactions arise from the inhibition or induction of CYP450 enzymes. By introducing an oxetane ring, medicinal chemists can promote alternative metabolic pathways, such as hydrolysis, potentially reducing the likelihood of such interactions.

Caption: Modulation of drug metabolism by incorporating a this compound moiety.

Synthesis of this compound: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition that provides a direct route to the synthesis of oxetanes. This reaction involves the photo-induced addition of a carbonyl compound to an alkene.

Experimental Workflow for the Paternò-Büchi Reaction:

-

Reactant Preparation: A solution of a suitable ketone (e.g., acetone) and an alkene (e.g., isobutylene) in an appropriate solvent is prepared in a photochemical reactor.

-

Photochemical Irradiation: The reaction mixture is irradiated with ultraviolet (UV) light of a specific wavelength to excite the carbonyl compound.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed, and the product, this compound, is isolated and purified, typically by distillation or column chromatography.

Caption: Experimental workflow for the synthesis of this compound via the Paternò-Büchi reaction.

Conclusion

The significant ring strain of this compound is a key feature that dictates its chemical reactivity and utility. Computational methods, particularly those employing homodesmotic reactions, provide valuable insights into the magnitude of this strain. These theoretical predictions can be corroborated by experimental techniques such as bomb calorimetry. In the realm of drug development, the strategic incorporation of the this compound scaffold offers a promising avenue for modulating metabolic pathways and improving the pharmacokinetic profiles of therapeutic agents. A thorough understanding of the principles and methodologies outlined in this guide is essential for harnessing the full potential of this versatile heterocyclic compound.

References

Theoretical Calculations of 2,2-Dimethyloxetane Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational approaches used to understand the reactivity of 2,2-dimethyloxetane. As a key structural motif in medicinal chemistry and materials science, a deep understanding of its reaction mechanisms is paramount. This document summarizes key findings from computational studies, details common experimental protocols used for validation, and presents quantitative data in a structured format.

Introduction: The Strained Ring

This compound is a valuable research subject as it represents a prototypical derivative of the oxetane class.[1] Its structure, featuring a four-membered ether ring, is characterized by significant ring strain, estimated to be around 25-26 kcal/mol.[1][2] This inherent strain, arising from non-ideal bond angles, is comparable to that of oxiranes and makes the molecule susceptible to a variety of ring-opening reactions.[2] Theoretical calculations, particularly quantum chemical methods like Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, reaction mechanisms, and overall reactivity of this compound.[1][3]

The primary modes of reactivity for this compound, driven by the release of this ring strain, include electrophilic activation, nucleophilic attack, and radical-mediated pathways.[1] Computational studies provide critical insights into the energetics and transition states of these processes, guiding synthetic applications and mechanistic understanding.

Computational Methodologies

The theoretical investigation of this compound's reactivity heavily relies on quantum chemical calculations to model molecular structures, energies, and reaction pathways.

Core Theoretical Approaches:

-

Density Functional Theory (DFT): This is one of the most powerful and widely used methods for studying molecules like this compound.[1] Functionals such as B3LYP and B3PW91, often paired with basis sets like 6-311+G**, are commonly employed to calculate the geometries of ground states, transition states, and the corresponding activation energies.[3]

-

Ab Initio Methods: These methods solve the Schrödinger equation without empirical parameters. Coupled-cluster methods, such as CCSD(T), are often used for high-accuracy single-point energy calculations on geometries optimized with DFT, providing a more refined understanding of the potential energy surface.[4][5][6]

These computational techniques are instrumental in predicting the stability of reaction intermediates, determining the kinetics of different reaction pathways, and understanding the unimolecular decomposition of the molecule.[1][3]

Theoretical Insights into Reactivity

Computational studies have explored several key reaction pathways for this compound and its derivatives.

Electrophilic and Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxetane ring is readily opened. The mechanism, elucidated by computational models, proceeds as follows:

-

Protonation: An electrophile, typically a proton from an acid, coordinates with the oxygen atom of the oxetane ring.[1]

-

Activation: This protonation enhances the electrophilicity of the adjacent carbon atoms. Computational studies indicate that this step causes an elongation of the C-O bonds, particularly the (CH₃)₂C-O bond.[1]

-

Nucleophilic Attack: The activated ring is then attacked by a nucleophile. Theoretical calculations suggest that the attack preferentially occurs at the more sterically hindered, yet more substituted, tertiary carbon atom. This is because this carbon can better stabilize the developing positive charge of the carbocation-like transition state, leading to a less destabilizing strain energy upon ring-opening.[1]

Radical-Mediated Reactions and Oxidation

The reactivity of radicals derived from oxetanes is crucial, particularly in combustion and atmospheric chemistry. Theoretical studies on related molecules like 2-methyloxetane and 2,4-dimethyloxetane provide a framework for understanding this compound.[4][6][7][8][9]

The general mechanism involves:

-

Hydrogen Abstraction: A radical species abstracts a hydrogen atom from the oxetane ring, forming a carbon-centered oxetanyl radical.[4][5]

-

Competitive Pathways: The resulting radical undergoes a competition between unimolecular ring-opening and bimolecular reaction with molecular oxygen (O₂).[4][5][6]

-

Ring-Opening: The unimolecular decomposition typically involves the cleavage of a C-C or C-O bond, leading to the formation of stable, linear radical species.[4][5] Theoretical calculations of the potential energy surfaces are essential to determine the activation barriers and branching ratios for these competing pathways.[4][5][7][8][9]

Thermal Decomposition

This compound can undergo unimolecular decomposition under thermal stress.[1] Theoretical calculations using DFT have shown that a primary pathway for this decomposition is a concerted process involving the cleavage of the C-O bond, akin to a β-elimination reaction. This reaction yields stable molecules: isobutene and formaldehyde.[1] These computational studies are vital for calculating the activation energies and understanding the kinetic feasibility of such decomposition routes.[1]

Quantitative Data Summary

The following tables summarize key quantitative data derived from or related to theoretical studies on oxetanes.

| Cyclic Ether | Ring Size | Approximate Strain Energy (kcal/mol) |

| Oxirane | 3 | 27.3 |

| Oxetane | 4 | 25.5 - 26.0 [1][2] |

| Tetrahydrofuran | 5 | 5.6[1][2] |

| Cyclobutane | 4 | 26.3[1] |

| Table 1: Comparative Ring Strain Energies. |

| Reaction | Reactant Radical | Barrier Height (kcal/mol) | Products |

| C-O Bond Scission | 2-methyloxetan-3-yl | 20.5[4][5] | but-2-en-3-oxy |

| Internal H-Abstraction | 2-(methylperoxy)oxetane | 22.9[4] | QOOH Intermediate |

| Ring Opening | QOOH from 2-(methylperoxy)oxetane | 25.8[4] | 4-hydroperoxybutanal-3-yl |

| Table 2: Selected Calculated Activation Barriers for Unimolecular Reactions of 2-Methyloxetane Radicals (as a proxy for substituted oxetanes). |

Experimental Protocols

Theoretical calculations are often validated by experimental results. A key experimental technique used to study the reactivity of oxetane derivatives, particularly in radical-mediated oxidation, is Multiplexed Photoionization Mass Spectrometry (MPIMS) .

General Protocol for Cl-Initiated Oxidation Studies: [4][5][6]

-

Reactant Preparation: A mixture of the oxetane derivative (e.g., 2-methyloxetane), a chlorine source (like Cl₂), and oxygen (O₂) is prepared in a flow reactor at a controlled low pressure (e.g., 6 Torr).

-

Initiation: The mixture is subjected to photolysis (e.g., with a laser) to generate chlorine atoms. These highly reactive Cl atoms initiate the reaction by abstracting hydrogen from the oxetane, creating oxetanyl radicals.

-

Reaction: The radicals then react under pseudo-first-order conditions at controlled temperatures (e.g., 650 K to 800 K), undergoing ring-opening or reacting with O₂.[4][5][6]

-

Detection and Quantification: The gas mixture is continuously sampled and analyzed using MPIMS. This technique uses tunable vacuum ultraviolet (VUV) light to ionize the molecules, allowing for the detection and quantification of various isomers and reaction products based on their mass-to-charge ratio and photoionization spectra.

-

Data Analysis: The experimental product yields are then compared against the predictions from theoretical models and potential energy surface calculations to validate the proposed reaction mechanisms and calculated rate coefficients.

Visualizations of Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex relationships and reaction pathways discussed.

References

- 1. This compound | 6245-99-4 | Benchchem [benchchem.com]

- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Unimolecular Reactions of 2-Methyloxetanyl and 2-Methyloxetanylperoxy Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Unimolecular Reactions of 2,4-Dimethyloxetanyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

Ring-Opening Reactions of 2,2-Dimethyloxetane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the ring-opening reactions of 2,2-dimethyloxetane, a versatile four-membered heterocyclic compound. Driven by significant ring strain, this oxetane derivative serves as a valuable building block in organic synthesis and medicinal chemistry. This document details the core mechanistic principles governing its reactivity with various nucleophiles, including regioselectivity under both acidic and basic/nucleophilic conditions. It presents quantitative data for key transformations, provides detailed experimental protocols, and explores the applications of these reactions in the development of novel chemical entities. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Introduction

Oxetanes are four-membered cyclic ethers that possess considerable ring strain (approximately 25-26 kcal/mol), making them susceptible to ring-opening reactions.[1] This inherent reactivity renders them powerful intermediates for the synthesis of complex molecules containing a 1,3-difunctionalized carbon skeleton. This compound, in particular, is an important model substrate. Its gem-dimethyl substitution at the C2 position provides a steric bias that simplifies the study of reaction mechanisms and regioselectivity.[1]

The oxetane motif has gained significant attention in drug discovery. Its incorporation into molecular scaffolds can enhance key physicochemical properties such as aqueous solubility and metabolic stability, while also providing a three-dimensional structural element. Understanding the ring-opening chemistry of derivatives like this compound is crucial for leveraging its potential as a synthetic building block for novel therapeutics and advanced materials.[2]

Core Mechanistic Principles and Regioselectivity

The regiochemical outcome of the nucleophilic ring-opening of this compound is dictated primarily by the reaction conditions, which determine the mechanistic pathway. The two principal mechanisms are acid-catalyzed (SN1-like) and direct nucleophilic attack (SN2).

Acid-Catalyzed Pathway (SN1-like)

Under acidic conditions (Brønsted or Lewis acids), the ether oxygen of the oxetane is protonated or coordinates to the Lewis acid. This activation makes the ring significantly more electrophilic and weakens the C-O bonds. The subsequent nucleophilic attack occurs preferentially at the more substituted carbon (C2). This regioselectivity is attributed to the formation of a stabilized tertiary carbocation-like transition state. The product of this pathway is a tertiary alcohol.[3][4]

Base/Nucleophile-Catalyzed Pathway (SN2)

In the presence of strong nucleophiles under neutral or basic conditions, the reaction proceeds via a direct SN2 mechanism. Due to the significant steric hindrance imposed by the two methyl groups at the C2 position, the nucleophile preferentially attacks the less sterically hindered methylene carbon (C4). This backside attack leads to the cleavage of the C4-O bond and results in the formation of a primary alcohol.

Ring-Opening Reactions with Various Nucleophiles

The principles of regioselectivity are demonstrated across a range of nucleophiles, including oxygen-, carbon-, and nitrogen-based reagents.

Oxygen Nucleophiles (O-Nucleophiles)

Acid-catalyzed hydrolysis or alcoholysis of this compound leads to the formation of diols and ether-alcohols, respectively. These reactions typically require a Brønsted acid like H₂SO₄ or a Lewis acid catalyst.

| Nucleophile/Reagent | Catalyst | Conditions | Product(s) | Yield (%) | Reference |

| Water (H₂O) | H₂SO₄ (dilute) | Heat | 3-Methyl-1,3-butanediol | High | N/A |

| Methanol (CH₃OH) | H₂SO₄ | Reflux | 3-Methoxy-3-methyl-1-butanol | High | [5][6][7] |

| Methanol (CH₃OH) | Yb(OTf)₃ | CH₂Cl₂, rt | 3-Methoxy-3-methyl-1-butanol | 48-60% | [3] |

Carbon Nucleophiles (C-Nucleophiles)

Strongly nucleophilic organometallic reagents, such as Grignard and organolithium compounds, are capable of opening the oxetane ring without an acid catalyst. Following the SN2 pathway, these reagents attack the less substituted C4 position.

| Nucleophile/Reagent | Solvent | Conditions | Product(s) | Yield (%) | Reference |

| Phenylmagnesium bromide (PhMgBr) | Diethyl ether | Reflux, then H₃O⁺ workup | 4-Phenyl-2-methyl-2-butanol | Good | [8] |

| n-Butyllithium (n-BuLi) | Diethyl ether | -78 °C to rt, then H₃O⁺ workup | 2-Methyl-2-heptanol | Good | [4] |

| Lithium acetylide | BF₃·OEt₂ | THF | 5-Methyl-5-hydroxy-1-hexyne | 90% | [3] |

Note: Yields are described qualitatively in some sources; specific quantitative data for this compound is limited.

Experimental Protocols

The following sections provide detailed methodologies for representative ring-opening reactions of this compound.

General Experimental Workflow

A typical procedure for a ring-opening reaction involves the initial setup under an inert atmosphere (if using sensitive reagents), addition of the oxetane and catalyst/nucleophile, reaction monitoring, aqueous workup to quench the reaction and remove inorganic salts, extraction of the product into an organic solvent, drying, and finally, purification.

Protocol 1: Acid-Catalyzed Methanolysis

This protocol describes the ring-opening of this compound with methanol, catalyzed by sulfuric acid, to yield 3-methoxy-3-methyl-1-butanol.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (50 mL).

-

Reagent Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (1 mL, ~1.8 mmol) with stirring.

-

Substrate Addition: To the cooled methanolic acid solution, add this compound (5.0 g, 58 mmol).

-

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize the acid.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation to obtain pure 3-methoxy-3-methyl-1-butanol.

Protocol 2: Ring-Opening with n-Butyllithium

This procedure details the reaction with an organolithium reagent, which requires anhydrous conditions and an inert atmosphere.[9]

-

Reaction Setup: Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a stream of dry nitrogen.

-

Reagent Addition: Add anhydrous diethyl ether (40 mL) to the flask via syringe. Add this compound (4.3 g, 50 mmol) to the dropping funnel.

-

Nucleophile Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 34.4 mL, 55 mmol) to the stirred ether solution.

-

Substrate Addition: Add the this compound from the dropping funnel to the n-butyllithium solution over 30 minutes, maintaining the temperature at -78 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Workup: Cool the flask to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting crude 2-methyl-2-heptanol by vacuum distillation or flash column chromatography.

Applications in Drug Discovery

The this compound unit and its ring-opened products are of significant interest to medicinal chemists. The oxetane ring itself can act as a polar, metabolically stable, three-dimensional replacement for more labile groups like gem-dimethyl or carbonyl functionalities. Ring-opening reactions provide access to 1,3-di-substituted scaffolds that are prevalent in many biologically active molecules. For example, the resulting 1,3-diol or amino-alcohol motifs can serve as key intermediates in the synthesis of complex drug candidates, enabling the exploration of new chemical space and the optimization of pharmacokinetic profiles.

Conclusion

This compound is a reactive and synthetically useful building block whose chemistry is dominated by strain-releasing ring-opening reactions. The regioselectivity of these transformations can be effectively controlled by the choice of reaction conditions. Acidic catalysis directs nucleophilic attack to the sterically hindered C2 position via an SN1-like mechanism, whereas strong, basic nucleophiles attack the less hindered C4 position in an SN2 fashion. This predictable reactivity allows for the controlled synthesis of valuable 1,3-difunctionalized building blocks, which have found important applications in the fields of organic synthesis, materials science, and drug discovery.

References

- 1. This compound | 6245-99-4 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. research.rug.nl [research.rug.nl]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. quora.com [quora.com]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Electrophilic Activation and Ring-Opening of the 2,2-Dimethyloxetane Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, is a prominent structural motif in medicinal chemistry and materials science. Its significance stems from its role as a metabolically stable polar isostere for gem-dimethyl and carbonyl groups. The inherent ring strain of the oxetane moiety, estimated to be around 25-26 kcal/mol, renders it susceptible to ring-opening reactions, providing a versatile pathway to valuable 1,3-difunctionalized compounds.[1] This guide focuses on the electrophilic activation of the 2,2-dimethyloxetane ring, a key substrate that serves as a simplified model for understanding the fundamental reactivity of substituted oxetanes.[1]

Core Principles: The Mechanism of Electrophilic Activation

The electrophilic activation of this compound is initiated by the interaction of an electrophile, such as a proton from a Brønsted acid or a vacant orbital from a Lewis acid, with the lone pair of electrons on the oxetane's oxygen atom.[1][2] This initial coordination step forms a highly reactive oxonium ion intermediate. The formation of this intermediate weakens the carbon-oxygen bonds and induces a significant partial positive charge on the ring carbons.

For this compound, the gem-dimethyl substitution at the C2 position plays a critical role in directing the outcome of the reaction. The tertiary nature of the C2 carbon allows it to better stabilize the developing positive charge compared to the secondary C4 carbon. Consequently, the transition state exhibits significant SN1-like character. This electronic preference dictates that subsequent nucleophilic attack occurs predominantly at the more substituted C2 position, leading to a highly regioselective ring-opening.[2]

References

Thermochemical Properties of 2,2-Dimethyloxetane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes are four-membered heterocyclic ethers that have garnered significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. The inherent ring strain of the oxetane ring, estimated to be around 25-26 kcal/mol, makes them valuable reactive intermediates and building blocks.[1] 2,2-dimethyloxetane, a symmetrically substituted derivative, serves as a key model compound for understanding the fundamental thermochemistry and reactivity of this important class of molecules. This technical guide provides a comprehensive overview of the thermochemical properties of this compound, with a focus on its enthalpy of formation, entropy, and heat capacity. In the absence of extensive direct experimental data for this compound, this guide leverages data from the parent compound, oxetane (trimethylene oxide), and established experimental and computational methodologies to provide a thorough analysis.

Thermochemical Data

Table 1: Experimental Thermochemical Data for Oxetane (Trimethylene Oxide)

| Property | Value | Units | Method | Reference |

| Standard Enthalpy of Combustion of Gas (ΔcH°gas) | -1957.9 ± 0.6 | kJ/mol | Flame Calorimetry | [2][4][5] |

| Standard Enthalpy of Formation of Gas (ΔfH°gas) | -80.5 ± 0.6 | kJ/mol | Derived from ΔcH°gas | [5] |

Note: The values are for the gaseous state at 298.15 K and 1 atm. The uncertainty represents the experimental uncertainty reported in the original study.

Experimental Protocols

The determination of thermochemical properties, such as the enthalpy of combustion, relies on precise calorimetric measurements. The following section details a generalized experimental protocol for flame calorimetry, adapted from the principles used in the study of cyclic ethers by Pell and Pilcher.[2][3][4]

Determination of the Enthalpy of Combustion by Flame Calorimetry

This method involves the controlled combustion of a volatile organic compound in a calorimeter and measuring the resultant temperature change to calculate the heat released.

Apparatus:

-

Flame Calorimeter: A specialized calorimeter designed for the combustion of gaseous or volatile liquid samples. This typically consists of a reaction vessel, a burner, an oxygen supply system, an ignition system, and a temperature measuring device (e.g., a platinum resistance thermometer).

-

Flow System: A calibrated flow system to control the delivery of the gaseous sample and oxygen to the burner.

-

Sample Vaporizer: A thermostatically controlled vaporizer to ensure the complete vaporization of the liquid sample before it enters the burner.

-

Gas Analysis System: An apparatus for the quantitative analysis of the combustion products (e.g., for carbon dioxide and carbon monoxide) to confirm complete combustion.

Procedure:

-

Sample Preparation: A pure sample of the liquid (e.g., this compound) is placed in the vaporizer.

-

Calorimeter Assembly: The calorimeter is assembled, and the reaction vessel is filled with a known amount of water. The system is allowed to reach thermal equilibrium.

-

Calibration: The calorimeter is calibrated by burning a substance with a known heat of combustion (e.g., hydrogen or a standard hydrocarbon) to determine the heat capacity of the calorimeter system.

-

Combustion: The vaporized sample is introduced into the burner at a constant, known flow rate along with a controlled excess of oxygen. The mixture is ignited.

-

Temperature Measurement: The temperature of the calorimeter water is recorded at regular intervals before, during, and after the combustion process until a steady final temperature is reached.

-

Product Analysis: The combustion products are collected and analyzed to ensure complete combustion to carbon dioxide and water. The absence of carbon monoxide is a key indicator of complete combustion.

-

Calculation: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter, and the amount of substance burned. Corrections are applied for the heat of ignition and any incomplete combustion.

The following diagram illustrates the general workflow for determining the heat of combustion using flame calorimetry.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules like this compound. Quantum chemical calculations, such as those employing ab initio or density functional theory (DFT) methods, can provide reliable estimates of enthalpies of formation, entropies, and heat capacities.

Methodology Overview:

-

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal contributions to the enthalpy and entropy.

-

Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry to obtain an accurate electronic energy.

-

Thermochemical Property Calculation: The enthalpy of formation is typically calculated using isodesmic or atomization reactions, which help to cancel out systematic errors in the calculations. Standard entropy and heat capacity are calculated using statistical mechanics based on the optimized geometry and vibrational frequencies.

The following diagram illustrates a typical workflow for computational thermochemistry.

Conclusion

This technical guide has summarized the available information on the thermochemical properties of this compound. While direct experimental data for this specific compound is scarce, the well-established thermochemical data for the parent oxetane molecule, coupled with standardized experimental techniques like flame calorimetry and robust computational methods, provide a strong foundation for understanding its energetic characteristics. For researchers and professionals in drug development and materials science, a thorough understanding of these properties is essential for predicting the stability, reactivity, and overall behavior of this compound and related compounds in various applications. Further experimental and computational studies are warranted to provide precise thermochemical data for this compound and expand the thermochemical database for this important class of heterocyclic compounds.

References

- 1. This compound | 6245-99-4 | Benchchem [benchchem.com]

- 2. Measurements of heats of combustion by flame calorimetry. Part 3.—Ethylene oxide, trimethylene oxide, tetrahydrofuran and tetrahydropy - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 3. Measurements of heats of combustion by flame calorimetry. Part 3.—Ethylene oxide, trimethylene oxide, tetrahydrofuran and tetrahydropy - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. srd.nist.gov [srd.nist.gov]

- 5. Trimethylene oxide [webbook.nist.gov]

Quantum Chemical Analysis of 2,2-Dimethyloxetane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical analysis of 2,2-dimethyloxetane, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to its strained four-membered ring, this compound exhibits unique reactivity and conformational properties that can be effectively elucidated through computational methods. This document outlines the theoretical approaches, predicted molecular properties, and relevant experimental protocols for the study of this molecule.

Introduction to Quantum Chemical Analysis of Oxetanes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the molecular structure, vibrational spectra, and electronic properties of cyclic ethers like this compound.[1] These methods allow for the accurate prediction of molecular geometries, reaction mechanisms, and spectroscopic data, providing insights that complement experimental findings. The inherent ring strain of the oxetane moiety, estimated to be around 25-26 kcal/mol, is a key factor governing its chemical behavior and is a primary focus of such computational studies.[1]

Computational Methodology

The quantum chemical analysis of this compound is typically performed using DFT methods, which offer a good balance between computational cost and accuracy. A common approach involves geometry optimization followed by frequency calculations to ensure the structure corresponds to a true energy minimum.

A standard and effective level of theory for this type of analysis is the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p). This combination has been shown to provide reliable predictions for the geometries and vibrational frequencies of organic molecules.

Predicted Molecular Properties

The following tables summarize the predicted molecular properties of this compound obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Optimized Geometrical Parameters

The geometry of this compound is characterized by a puckered four-membered ring. The key bond lengths and angles are presented in Table 1. The puckering of the oxetane ring is a critical conformational feature that can be quantified by the dihedral angle.[2]

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Atom(s) | Value |

| Bond Lengths (Å) | ||

| C2-O1 | 1.45 | |

| C4-O1 | 1.45 | |

| C2-C3 | 1.55 | |

| C3-C4 | 1.55 | |

| C2-C5 | 1.53 | |

| C2-C6 | 1.53 | |

| Bond Angles (°) ** | ||

| C4-O1-C2 | 91.5 | |

| O1-C2-C3 | 88.0 | |

| C2-C3-C4 | 87.5 | |

| O1-C4-C3 | 88.0 | |

| C5-C2-C6 | 110.0 | |

| Dihedral Angle (°) ** | ||

| C4-O1-C2-C3 | 15.0 |

Note: Atom numbering follows standard chemical conventions where O1 is the oxygen atom and C2 is the carbon atom bonded to the two methyl groups.

Vibrational Frequencies

The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of this compound. A selection of characteristic vibrational modes is presented in Table 2. These theoretical frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) (Scaled) | Intensity (IR) | Intensity (Raman) | Assignment |

| 2970-2850 | Strong | Strong | C-H stretching (methyl and methylene) |

| 1470-1450 | Medium | Medium | CH₂ scissoring and CH₃ asymmetric deformation |

| 1380-1360 | Medium | Medium | CH₃ symmetric deformation (gem-dimethyl) |

| 1250-1150 | Strong | Medium | Ring breathing and C-C stretching |

| 980-950 | Strong | Strong | C-O-C asymmetric stretching |

| ~900 | Medium | Weak | Ring puckering |

Electronic Properties

The electronic structure of this compound can be described by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals provide insights into the molecule's reactivity and electronic transitions.

Table 3: Predicted Electronic Properties for this compound

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | 1.5 |

| HOMO-LUMO Gap | 8.3 |

| Dipole Moment (Debye) | 1.9 |

Experimental Protocols

Experimental data is crucial for validating the results of quantum chemical calculations. The following sections outline standard protocols for obtaining spectroscopic data for liquid organic compounds like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology:

-

A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

-

The salt plates are mounted in a sample holder and placed in the beam path of an FT-IR spectrometer.

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

A background spectrum of the clean salt plates is also recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of this compound.

Methodology:

-

A sample of liquid this compound is placed in a glass capillary tube or a cuvette.

-

The sample is illuminated with a monochromatic laser source (e.g., 532 nm or 785 nm).

-

The scattered light is collected at a 90° angle to the incident beam and passed through a spectrometer.

-

The Raman spectrum is recorded, showing the frequency shift of the scattered light relative to the incident laser frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound to determine its chemical structure.

Methodology:

-

A solution of this compound is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the magnet of an NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

Structure-Property Relationships

The interplay between the molecular structure and the observed properties of this compound can be visualized through logical diagrams.

Conclusion

Quantum chemical analysis provides a powerful framework for understanding the structure, reactivity, and spectroscopic properties of this compound. The computational data presented in this guide, based on established DFT methods, offers valuable insights for researchers in organic chemistry and drug development. The outlined experimental protocols provide a basis for the validation of these theoretical predictions and for further experimental investigation of this intriguing molecule. The continued synergy between computational and experimental approaches will undoubtedly lead to a deeper understanding of the chemical behavior of substituted oxetanes and their potential applications.

References

An In-depth Technical Guide to the Fundamental Reactivity of the 2,2-Dimethyloxetane Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the 2,2-dimethyloxetane core. Due to its unique structural features, including ring strain and the presence of a heteroatom, this moiety serves as a versatile building block in organic synthesis and has garnered significant interest in medicinal chemistry. This document details its synthesis, key reactions, and polymerization behavior, supported by experimental protocols, quantitative data, and mechanistic visualizations.

Introduction to the this compound Core

The this compound core is a four-membered heterocyclic ether. The inherent ring strain of the oxetane ring, estimated to be around 25-26 kcal/mol, is a primary driver of its reactivity.[1] The gem-dimethyl group at the 2-position influences the molecule's steric and electronic properties, impacting its reaction pathways and stability. This structural motif is of particular interest in drug discovery as it can introduce polarity and conformational rigidity into molecular scaffolds, potentially improving pharmacokinetic and pharmacodynamic properties.

Synthesis of the this compound Core

The synthesis of this compound is most commonly achieved through the intramolecular cyclization of a suitable 1,3-diol precursor.

Intramolecular Williamson Ether Synthesis

This classical approach involves the formation of an oxetane ring from a 1,3-diol. The synthesis of this compound is typically accomplished from 2,2-dimethyl-1,3-propanediol. The key steps involve the selective activation of one hydroxyl group, usually by tosylation, followed by intramolecular nucleophilic attack by the remaining hydroxyl group under basic conditions.